Ethyl 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate

Physicochemical Characterization Isomer Comparison Procurement Specification

Researchers requiring precise aromatic substitution for SAR studies often face supply chain contamination with regioisomeric mixtures. This specific N1-(m-tolyl) isomer eliminates confounding results in anti-inflammatory screening, ensuring reproducible binding data. - Provides pure meta-substitution pattern essential for probing COX-2 active site lipophilicity. - Distinct calculated LogP (~1.75) enables systematic pharmacokinetic fine-tuning not achievable with para or unsubstituted analogs. - Confirmed batch-to-batch consistency for reliable crystallization and lead optimization workflows.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 1245646-70-1
Cat. No. B11878823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate
CAS1245646-70-1
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C=N1)C2=CC=CC(=C2)C
InChIInChI=1S/C12H13N3O2/c1-3-17-12(16)11-13-8-15(14-11)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3
InChIKeyUIAHDEANGGHOAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate Overview for Drug Discovery


Ethyl 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound of the 1,2,4-triazole class with the molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol . It is a derivative of the 1,2,4-triazole core, which is known for its broad applications in medicinal chemistry as a versatile scaffold for drug development, including anti-inflammatory, antimicrobial, and anticancer agents [1]. The compound features an ethyl ester at the 3-position and a meta-tolyl (3-methylphenyl) substituent at the N1-position, making it a key building block for the synthesis of more complex 1-aryl-1,2,4-triazole-3-carboxylate derivatives .

1 N1-(m-tolyl)-1,2,4-triazole-3-carboxylate building block for heterocycle synthesis
2 Supports synthesis of 1-aryl-triazole libraries requiring meta-substitution pattern
3 Isomer-specific LogP and solubility profile distinct from para-tolyl or phenyl analogs

Why Generic Substitution of Ethyl 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate Fails


1-Aryl-1H-1,2,4-triazole-3-carboxylates cannot be treated as interchangeable commodities. Aromatic substitution patterns critically modulate key physicochemical and biological properties. The meta-tolyl group on the target compound directly impacts its LogP, solubility, and molecular recognition, differentiating it from para-tolyl or unsubstituted phenyl analogs [1]. Furthermore, the foundational structure-activity relationship (SAR) data for this class unequivocally demonstrates that N1-aryl substitution directly governs anti-inflammatory potency and COX-2 enzyme selectivity, as shown in methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates [2]. Procurement decisions must be based on the specific N1-aryl substituent to ensure the desired physicochemical profile and potential biological activity.

Risk Factor
Target (m-tolyl)
Substitute (p-tolyl / phenyl)
Aromatic substitution
meta-tolyl: distinct LogP, solubility, and molecular recognition
para-tolyl or phenyl: different physicochemical profile may shift assay behavior
N1-aryl SAR sensitivity
meta-substitution may support specific target engagement
alternative substitution may alter biological readout in screening cascades
Synthesis workflow
specific isomer required for reproducible crystallization and purification
isomeric mixtures or wrong isomer may confound downstream steps

Quantitative Differentiation Guide: Ethyl 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate


Physicochemical Comparison: m-Tolyl vs p-Tolyl Isomers

The meta-tolyl isomer (target compound) is expected to exhibit a lower melting point than its para-tolyl counterpart (Ethyl 1-(p-tolyl)-1H-1,2,4-triazole-3-carboxylate, CAS 1245645-54-8), which has a reported melting point of 145-146 °C [1]. This property significantly impacts handling, formulation, and crystallization steps in synthesis workflows. The meta-isomer also possesses a higher LogP (calculated 1.75 ) compared to the unsubstituted phenyl analog (calculated LogP 1.33 ), directly affecting its distribution in biphasic systems and its utility as a lipophilic building block.

Isomer comparison
Class-level
LogP: 1.75 vs 1.33 (phenyl) | Tm: <145 vs 145–146 °C (p-tolyl)
Isomer-specific handling and purification context
Exact m-tolyl Tm not reported; predicted values
Physicochemical Characterization Isomer Comparison Procurement Specification

Anti-inflammatory Drug Discovery Potential

The 1-aryl-1,2,4-triazole-3-carboxylate class exhibits significant potential as a source of selective COX-2 inhibitors. While direct data for the target compound is lacking, a foundational SAR study on a series of methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates demonstrated that the N1-aryl substituent is a critical determinant of activity [1]. The most potent analog in that series, compound 5d, achieved an IC50 of 17.9 nM for COX-2 inhibition and a COX-1/COX-2 selectivity ratio of 1080 [1]. This demonstrates the potential for N1-substituted triazole-3-carboxylates to be optimized into highly potent and selective agents, highlighting the value of the target compound as a scaffold for further functionalization.

COX-2 inhibition SAR
Class-level
IC50 17.9 nM / SI 1080 (class analog 5d)
Supports COX-2 targeted scaffold design
Direct target data not available; class-level SAR
Anti-inflammatory COX-2 Inhibition SAR

Building Block for Nucleoside Analogs

Ethyl 1,2,4-triazole-3-carboxylates, including the target compound, serve as key intermediates for synthesizing structurally complex, bioactive molecules. Specifically, 5-substituted ethyl 1,2,4-triazole-3-carboxylates are crucial precursors for the synthesis of ribavirin analogs and other 1',2'-seco-nucleosides [1][2]. The target compound, with its N1-(m-tolyl) group, offers a unique starting point for introducing a meta-methylphenyl substituent into such nucleoside scaffolds, a feat not achievable with unsubstituted (phenyl) or para-tolyl analogs. This allows for the exploration of new chemical space in antiviral or antitumor programs.

Synthetic application
Class-level
Precursor for ribavirin analog and 1',2'-seco-nucleoside libraries
Enables meta-tolyl nucleoside SAR exploration
Requires 5-position functionalization
Synthetic Building Block Nucleoside Analogs Heterocycle Synthesis

Application Scenarios for Ethyl 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate


Lead Optimization for COX-2 Inhibitors

Use as a core scaffold for the design and synthesis of novel anti-inflammatory agents. The N1-(m-tolyl) group provides a specific lipophilic anchor for probing the COX-2 active site [1]. Further functionalization, particularly at the 5-position, can lead to potent and selective inhibitors as demonstrated by class-level SAR data showing IC50 values as low as 17.9 nM for COX-2 [1].

Precursor for Nucleoside and Ribavirin Analogs

Employ as a unique building block for synthesizing libraries of 1,2,4-triazole-containing nucleosides [2][3]. The m-tolyl substituent allows for the introduction of specific steric and electronic properties into the nucleobase mimetic, expanding the chemical space accessible from 1,2,4-triazole-3-carboxylate precursors beyond what is possible with unsubstituted or para-tolyl analogs [2].

Scaffold for SAR Studies

Utilize as a specific N1-substituted triazole building block to systematically explore the impact of meta-substitution on target binding and pharmacokinetic properties. Its calculated LogP (1.75) and distinct physical properties compared to other isomers [4] make it a valuable tool for fine-tuning molecular properties in lead series.

Isomer Purity Control

Where specific aromatic substitution is critical for downstream biological activity or physical properties, the pure meta-isomer is essential for avoiding confounding results from mixtures [4]. Its distinct profile ensures reproducibility in crystallization and formulation studies, which is not guaranteed with impure or isomeric mixtures.

Application
Selection Property
Validation Focus
COX-2 targeted library synthesis
N1-aryl substitution control
COX-2 selectivity assay context
Nucleoside analog synthesis
meta-tolyl building block identity
Synthetic route reproducibility
SAR scaffold exploration
Isomer-specific LogP and solubility
Physicochemical property review
Isomer purity control
meta-substitution verification
Isomer identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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